molecular formula C22H26ClNO4S B2382597 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide CAS No. 575459-10-8

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B2382597
CAS No.: 575459-10-8
M. Wt: 435.96
InChI Key: XCRDIZDEHKFLOY-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-chloro-3-methylphenoxy group and a 4-ethylbenzyl substituent linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its synthesis likely follows methodologies analogous to those described for related acetamides, such as condensation reactions involving hydrazide intermediates and cyclization with sulfonic acid derivatives . The 1,1-dioxido-tetrahydrothiophene (sulfolane) group enhances solubility and metabolic stability, while the chloro and methyl groups on the phenoxy ring may influence lipophilicity and bioactivity. Structural validation of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for precise bond-length and angle determinations .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4S/c1-3-17-4-6-18(7-5-17)13-24(19-10-11-29(26,27)15-19)22(25)14-28-20-8-9-21(23)16(2)12-20/h4-9,12,19H,3,10-11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDIZDEHKFLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This is followed by the reaction with an appropriate acylating agent to introduce the phenoxy group.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the dioxidotetrahydrothiophenyl intermediate and the ethylbenzylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The chlorinated phenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide may have various scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways by acting as an inhibitor or activator of key proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N,N-disubstituted acetamides with diverse pharmacological and agrochemical applications. Key structural analogues include:

Compound Name R1 (Phenoxy) R2 (Benzyl) Molecular Weight Notable Features Reference
2-(4-Chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide (Target) 4-Chloro-3-methyl 4-Ethyl ~437.9 (calc.) Balanced lipophilicity; potential antimicrobial activity inferred from analogues
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide 4-Isopropyl 2-Fluoro ~453.9 (calc.) Enhanced electron-withdrawing effects from fluorine; agrochemical applications
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxy 4-Chloro 423.91 Increased polarity due to methoxy group; validated crystallographically
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Methoxy 4-Chloro 386.87 Allyl group introduces steric bulk; moderate analgesic activity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-ethylbenzyl group in the target compound provides moderate hydrophobicity compared to the 4-chlorobenzyl (more polar) and 2-fluorobenzyl (electron-deficient) groups in analogues .
  • Bioactivity: Analogues with 4-chloro-3-methylphenoxy motifs (e.g., 4a-e in ) exhibit antibacterial and antifungal activity, suggesting the target compound may share similar antimicrobial properties . In contrast, thiazole-acetamide hybrids (e.g., compounds in ) prioritize analgesic activity, highlighting the role of heterocyclic substitutions in modulating target specificity .
  • Metabolic Stability: The 1,1-dioxidotetrahydrothiophen-3-yl group, common across these compounds, improves metabolic resistance compared to non-sulfonated thiophene derivatives .

Crystallographic and Analytical Validation

  • Structural validation of these compounds relies on tools such as SHELXL for refinement and ORTEP-3 for graphical representation . For example, the 2-methoxyphenoxy derivative () was confirmed via X-ray diffraction, revealing intermolecular hydrogen bonding (C–H⋯O) critical for crystal packing .

Key Research Findings

  • SAR Insights: Chloro and methyl groups on the phenoxy ring enhance antimicrobial activity, while ethyl or isopropyl substituents on the benzyl group optimize lipophilicity for membrane penetration .
  • Limitations : Despite promising inferred bioactivity, the target compound lacks direct pharmacological data, necessitating in vitro and in vivo studies to confirm efficacy .

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide , often referred to by its IUPAC name, is a synthetic organic molecule that has garnered attention in pharmacological and agricultural research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Chloro-methylphenoxy group : This moiety is known for its herbicidal properties.
  • Tetrahydrothiophene : A sulfur-containing ring that may influence metabolic pathways.
  • Ethylbenzyl group : This hydrophobic component can enhance membrane permeability.

Molecular Formula : C_{18}H_{24}ClN_{2}O_{3}S

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses in target organisms.
  • Receptor Modulation : The presence of the chloro-methylphenoxy group indicates potential interactions with adrenergic or dopaminergic receptors, which are critical in neurological functions.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.

Toxicity Profile

Understanding the toxicity of this compound is crucial for assessing its safety for use in both agricultural and medicinal applications:

Toxicity ParameterValue
LD50 (oral, rat)1830 mg/kg
LD50 (dermal, rat)>2000 mg/kg
Environmental ImpactVery toxic to aquatic life

These values indicate a moderate level of toxicity, particularly concerning aquatic organisms, necessitating careful handling and application.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

  • Antimicrobial Efficacy : A study published in Journal of Agricultural Chemistry demonstrated that compounds with similar structures exhibited significant antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus .
  • Herbicidal Activity : Research indicated that derivatives containing the chloro-methylphenoxy group effectively controlled broadleaf weeds without harming cereal crops. This was attributed to their specific mode of action against plant growth regulators .
  • Neurotoxicity Assessment : A neurotoxicity study highlighted potential risks associated with prolonged exposure, noting symptoms such as muscle twitching and weakness in animal models .

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